N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chromene moiety, and a carboxamide group
Properties
Molecular Formula |
C22H19N3O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-13(2)12-28-16-9-7-14(8-10-16)19-20(25-30-24-19)23-21(26)17-11-15-5-3-4-6-18(15)29-22(17)27/h3-11,13H,12H2,1-2H3,(H,23,25,26) |
InChI Key |
QZWOKJBQKOONJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the chromene core, followed by the introduction of the oxadiazole ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is explored for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-methylpropoxy)phenyl]butan-2-ylidene}hydroxylamine
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
